

Unveiling Novel RPL10 Interactions: A Guide to Yeast Two-Hybrid Screening

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosomal Protein L10 (RPL10), a crucial component of the 60S ribosomal subunit, plays a fundamental role in protein synthesis.[1][2] Beyond its canonical function in ribosome biogenesis and translation, emerging evidence suggests RPL10 possesses extra-ribosomal functions, implicating it in various cellular processes and disease states.[1][2][3] Identifying the binding partners of RPL10 is paramount to elucidating its diverse roles and uncovering potential therapeutic targets. The yeast two-hybrid (Y2H) system is a powerful and widely used molecular biology technique to discover protein-protein interactions (PPIs) in vivo.[4][5] This document provides detailed application notes and protocols for utilizing Y2H screening to identify novel binding partners of RPL10.

Principle of Yeast Two-Hybrid Screening

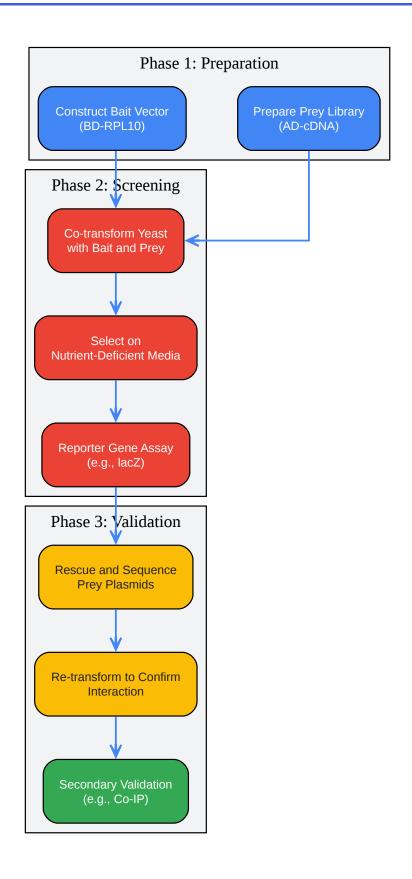
The Y2H system is based on the modular nature of transcription factors, which typically have a physically separable DNA-binding domain (BD) and a transcriptional activation domain (AD).[5] [6][7] In this system, the protein of interest, RPL10 (the "bait"), is fused to the BD, and a library of potential interacting proteins (the "prey") is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor.[8][9] This functional transcription factor then activates the expression of reporter genes, allowing for the selection and identification of interacting partners.[6][7]



Experimental Workflow

The overall workflow for a yeast two-hybrid screen to identify novel RPL10 binding partners involves several key stages, from vector construction to confirmation of interactions.





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Caption: Yeast Two-Hybrid Experimental Workflow.



Data Presentation: Putative RPL10 Interactors

Following a successful Y2H screen, positive interactions are typically quantified based on the strength of the reporter gene activation. Below is a representative table summarizing hypothetical quantitative data for novel RPL10 binding partners.

Prey ID	Gene Name	Protein Function	β- galactosidase Activity (Miller Units)	Growth on - His/-Ade/-Leu/- Trp
P001	GENEX1	Kinase	150.5 ± 12.3	+++
P002	GENEY2	Ubiquitin Ligase	98.7 ± 8.9	++
P003	GENEZ3	Transcription Factor	75.2 ± 6.5	++
P004	GENEW4	RNA Helicase	120.1 ± 10.7	+++
P005	Control	Empty Vector	2.1 ± 0.5	-

Note: Data are hypothetical. Growth is scored from - (no growth) to +++ (robust growth).

Detailed Experimental Protocols

Protocol 1: Bait Vector Construction (BD-RPL10)

- Gene Amplification: Amplify the full-length coding sequence of human RPL10 from a suitable cDNA library using PCR with primers containing appropriate restriction sites.
- Vector and Insert Digestion: Digest both the amplified RPL10 PCR product and the bait plasmid (e.g., pGBKT7, which contains the GAL4 DNA-BD) with the selected restriction enzymes.
- Ligation: Ligate the digested RPL10 insert into the linearized bait vector.
- Transformation into E. coli: Transform the ligation product into competent E. coli cells for plasmid amplification.



 Verification: Select transformed colonies and verify the correct insertion and in-frame fusion of RPL10 with the BD by restriction digestion and Sanger sequencing.

Protocol 2: Yeast Two-Hybrid Library Screening

- Yeast Transformation: Co-transform the bait plasmid (BD-RPL10) and a human cDNA prey library (fused to the GAL4 AD) into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).
 [10] A high-efficiency transformation protocol is crucial for screening a complex library.
- Initial Selection: Plate the transformed yeast on medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells that have taken up both the bait and prey plasmids.
- Interaction Selection: Replica-plate the colonies from the initial selection plates onto a higher stringency medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade).[10] The ability to grow on this medium indicates a potential protein-protein interaction.
- β-galactosidase Assay: Perform a colony-lift filter assay for β-galactosidase activity to further confirm positive interactions. Blue color development indicates activation of the lacZ reporter gene.
- Isolate Positive Clones: Pick yeast colonies that grow on the high-stringency medium and show β-galactosidase activity.

Protocol 3: Identification and Confirmation of Interactors

- Plasmid Rescue: Isolate the prey plasmids from the positive yeast colonies. This can be achieved by transforming a total plasmid preparation from yeast into E. coli and selecting for the prey plasmid marker (e.g., ampicillin resistance).
- Sequencing: Sequence the rescued prey plasmids to identify the cDNA inserts encoding the putative RPL10-interacting proteins.
- Bioinformatics Analysis: Use bioinformatics tools to analyze the sequences and identify the corresponding genes and proteins.
- One-on-One Interaction Assay: To eliminate false positives, re-transform the identified prey plasmid with the original bait plasmid (BD-RPL10) into fresh yeast cells and re-test the



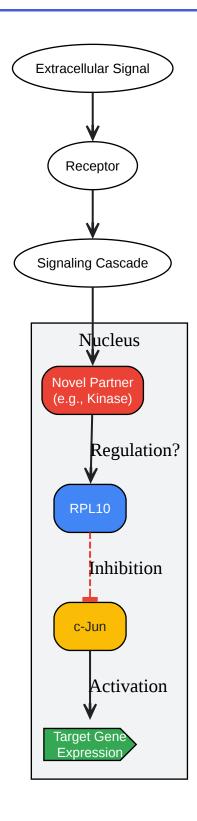
interaction on selective media and with the β -galactosidase assay.[4]

• Confirmation with Alternative Assays: It is highly recommended to validate the interactions using an independent method, such as co-immunoprecipitation (Co-IP), pull-down assays, or surface plasmon resonance (SPR), to confirm the physiological relevance of the observed interactions.[4][5]

Potential Signaling Pathway Involving RPL10

Based on its known extra-ribosomal functions, RPL10 may be involved in signaling pathways that regulate cell growth and proliferation. For instance, human RPL10 has been shown to interact with and negatively regulate the transcription factor c-Jun.[2] A Y2H screen could uncover further components of such pathways.





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Caption: Hypothetical RPL10 Signaling Pathway.

Limitations and Considerations



While powerful, the Y2H system has limitations. False positives and false negatives can occur. [8][12] For instance, the fusion proteins may misfold, or the interaction may require post-translational modifications not present in yeast.[12] Therefore, validation of putative interactions through independent biochemical or cell-based assays is a critical step in the overall process. [5]

Conclusion

The yeast two-hybrid system offers a robust and high-throughput approach to identify novel binding partners of RPL10, providing valuable insights into its non-canonical functions. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers aiming to unravel the complex interaction network of RPL10, which may ultimately lead to the identification of new therapeutic targets for a variety of diseases.

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- To cite this document: BenchChem. [Unveiling Novel RPL10 Interactions: A Guide to Yeast Two-Hybrid Screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15548853#yeast-two-hybrid-screening-to-find-novel-rpl10-binding-partners]

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